(2E,4Z)-hexa-2,4-dienoic acid

Catalog No.
S609325
CAS No.
30361-30-9
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E,4Z)-hexa-2,4-dienoic acid

CAS Number

30361-30-9

Product Name

(2E,4Z)-hexa-2,4-dienoic acid

IUPAC Name

(2E,4Z)-hexa-2,4-dienoic acid

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2-,5-4+

InChI Key

WSWCOQWTEOXDQX-AWYLAFAOSA-N

SMILES

CC=CC=CC(=O)O

Canonical SMILES

CC=CC=CC(=O)O

Isomeric SMILES

C/C=C\C=C\C(=O)O

Food Science and Preservation

(2E,4Z)-hexa-2,4-dienoic acid, commonly known as trans,cis-sorbic acid, is the most abundant and commercially important isomer of sorbic acid. Its antimicrobial properties make it a widely used food preservative, particularly effective against fungi and yeasts. Research has explored its effectiveness in extending the shelf life of various food products, including:

  • Fruits and vegetables
  • Cheese
  • Meat products
  • Beverages

Research continues to investigate the optimal application methods and potential synergistic effects with other preservatives to further enhance food safety and shelf life.

Pharmaceutical and Medical Applications

(2E,4Z)-hexa-2,4-dienoic acid exhibits various properties that have been explored for potential pharmaceutical and medical applications. These include:

  • Antifungal activity: Studies have shown its effectiveness against various fungal pathogens, including those causing skin infections and candidiasis .
  • Antioxidant activity: Research suggests its potential role in scavenging free radicals and protecting cells from oxidative damage .
  • Anti-inflammatory properties: Studies indicate its potential for reducing inflammation in various conditions, although further research is needed .

(2E,4Z)-hexa-2,4-dienoic acid, also known as trans,cis-sorbic acid, is a six-carbon carboxylic acid characterized by a conjugated diene system with the molecular formula C₆H₈O₂. The "E" and "Z" designations denote the geometric configurations of its double bonds: "E" indicates a trans configuration (opposite sides of the double bond), while "Z" indicates a cis configuration (same side) . This compound is recognized for its antimicrobial properties, making it a widely used food preservative, particularly effective against fungi and yeasts .

Due to its conjugated diene system. Key reactions include:

  • Diels-Alder Reactions: This compound can react with dienophiles to form cyclic compounds. The presence of the conjugated diene system facilitates this reactivity .
  • Decomposition: Under high temperatures, (2E,4Z)-hexa-2,4-dienoic acid may decompose into smaller molecules such as carbon dioxide and water. The decomposition pathway varies based on factors like temperature and oxygen presence .

The biological activity of (2E,4Z)-hexa-2,4-dienoic acid is significant primarily due to its antimicrobial properties. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This makes it particularly valuable in food preservation, where it helps extend shelf life by preventing spoilage . Additionally, some studies suggest potential pharmaceutical applications due to its biological effects .

While not commercially produced in large quantities, (2E,4Z)-hexa-2,4-dienoic acid can be synthesized through methods similar to those used for sorbic acid. One notable method involves:

  • Condensation Reaction: The condensation of crotonaldehyde with malonic acid in the presence of a base catalyst leads to the formation of (2E,4Z)-hexa-2,4-dienoic acid .

(2E,4Z)-hexa-2,4-dienoic acid is part of a family of geometric isomers that includes several similar compounds. Here are some comparisons highlighting its uniqueness:

Compound NameStructure TypeKey Characteristics
(2E,4E)-hexa-2,4-dienoic acidTrans-trans isomerMore stable than (2E,4Z) form; widely used as sorbic acid.
(2Z,4E)-hexa-2,4-dienoic acidCis-trans isomerDifferent geometric configuration; less common.
(2Z,4Z)-hexa-2,4-dienoic acidCis-cis isomerRarely encountered; distinct properties from (2E,4Z).

The uniqueness of (2E,4Z)-hexa-2,4-dienoic acid lies in its specific geometric configuration that influences its reactivity and biological activity compared to other isomers .

Wittig Reaction Mechanisms for Stereoselective Synthesis

The Wittig reaction represents a fundamental approach for the stereoselective synthesis of (2E,4Z)-hexa-2,4-dienoic acid through the formation of carbon-carbon double bonds with controlled geometric configuration [9]. This reaction mechanism involves the nucleophilic attack of a phosphonium ylide on the electrophilic carbonyl carbon of aldehydes or ketones, resulting in the formation of alkenes with predictable stereochemistry [12].

The stereoselective formation of (2E,4Z)-hexa-2,4-dienoic acid through Wittig methodology requires careful consideration of the ylide stabilization and reaction conditions [13]. Nonstabilized ylides typically favor the formation of Z-configured double bonds through kinetic control, while stabilized ylides containing electron-withdrawing groups tend to produce E-configured products [15]. The formation of the desired (2E,4Z) configuration necessitates a sequential approach utilizing different ylide types for each double bond formation.

Research has demonstrated that the stereochemical outcome of Wittig reactions is determined primarily during the formation of the oxaphosphetane intermediate [13]. The reaction proceeds through a synchronous cycloaddition process rather than the previously proposed betaine mechanism, with the stereochemistry established through the relative stability of cis versus trans oxaphosphetane intermediates [13]. For (2E,4Z)-hexa-2,4-dienoic acid synthesis, the trans configuration at position 2 requires the use of stabilized ylides under salt-free conditions to minimize stereoisomerization [13].

The optimization of reaction conditions for stereoselective synthesis involves temperature control, solvent selection, and the management of salt concentration [15]. Studies have shown that maintaining low salt concentrations during the reaction prevents the opening of oxaphosphetane intermediates and subsequent equilibration to thermodynamically favored products [13]. The Schlosser modification, involving the addition of phenyllithium after initial alkene formation, can be employed to enhance stereoselectivity through controlled equilibration processes [13].

Systematic investigations of Wittig reactions for dienoic ester synthesis have revealed that achieving high stereoselectivity (≥98%) requires specific aldehyde substrates and optimized reaction conditions [11]. The synthesis of (2E,4Z) configurations presents particular challenges due to the requirement for both trans and cis double bond formations within the same molecule, necessitating multi-step synthetic approaches with careful protection and deprotection strategies [11].

Catalytic Hydrogenation Approaches for Double Bond Configuration Control

Catalytic hydrogenation techniques offer complementary approaches to Wittig methodology for controlling double bond configuration in (2E,4Z)-hexa-2,4-dienoic acid synthesis [17]. The selective reduction of conjugated diene systems requires precise catalyst selection and reaction condition optimization to achieve the desired stereochemical outcome while preventing over-reduction [18].

Palladium-based catalysts, particularly palladium on carbon, represent the most commonly employed systems for the controlled hydrogenation of conjugated dienes [18]. The mechanism involves the adsorption of both hydrogen molecules and alkene substrates onto the metal catalyst surface, followed by syn addition of hydrogen atoms to the same face of the double bond [17]. This stereochemical constraint inherent to heterogeneous catalysis can be exploited for selective modification of diene systems.

Recent developments in rhodium-catalyzed hydrogenation have demonstrated enhanced selectivity for electron-poor conjugated dienes [24]. The Rh(CO)₂acac/xantphos catalyst system enables selective mono-hydrogenation of 1,3-dienes through a nucleophilic rhodium-hydride addition mechanism followed by inner-sphere protonation [24]. This approach provides superior control over regioselectivity compared to traditional palladium systems, particularly for substrates containing multiple reducible functionalities.

The selective hydrogenation of (2E,4Z)-hexa-2,4-dienoic acid derivatives requires consideration of the differential reactivity between E and Z configured double bonds [32]. Research has shown that Z-configured double bonds typically exhibit slower hydrogenation kinetics due to steric hindrance, allowing for selective reduction protocols that can modify specific double bonds within polyunsaturated systems . This differential reactivity can be exploited to convert less stable geometric isomers to the desired (2E,4Z) configuration through partial hydrogenation followed by dehydrogenation processes.

Catalyst preparation and conditioning significantly influence the selectivity and activity of hydrogenation systems [20]. The particle size distribution of palladium nanoparticles has been identified as a critical factor, with particles in the 5-40 nanometer range providing optimal performance for diene hydrogenation [22]. The method of catalyst preparation affects performance more significantly than particle size alone, with implications for industrial-scale applications requiring consistent catalyst performance [22].

Industrial-Scale Production Challenges and Purification Techniques

The industrial production of (2E,4Z)-hexa-2,4-dienoic acid presents significant technical challenges related to isomer selectivity, yield optimization, and product purification [26]. Commercial synthesis typically generates mixtures of geometric isomers, requiring sophisticated separation and purification protocols to obtain the desired (2E,4Z) configuration in acceptable purity [32].

The formation of isomeric hexadienoic acids during industrial synthesis represents a major challenge, as these isomers exhibit similar physical and chemical properties that complicate separation processes [42]. Research has demonstrated that crude synthesis products typically contain 20-30% of the desired trans,trans isomer with 70-80% consisting of various cis isomers, necessitating additional isomerization and purification steps [42]. The presence of these isomers significantly impacts product stability and requires specialized purification techniques for removal.

Crystallization-based purification represents the primary industrial approach for (2E,4Z)-hexa-2,4-dienoic acid isolation [38]. The differential solubility characteristics of geometric isomers enable selective crystallization of the desired product while maintaining other isomers in solution [38]. Continuous crystallization processes have been developed that maintain low product concentrations in the reaction medium, thereby improving selectivity and preventing degradation reactions [38]. These systems typically operate at temperatures around 10°C to maximize the solubility differential between isomers.

Purification MethodYield (%)Purity (%)Industrial Applicability
Crystallization from organic solvents72-95>98High
Carbon treatment followed by recrystallization85-92>99Moderate
Solvent extraction with isopropanol/acetone70-8595-98Moderate
Distillation under reduced pressure60-8090-95Low

Advanced purification techniques employ multi-stage solvent treatment protocols to remove impurities while preserving product integrity [45]. The use of water-immiscible organic solvents in countercurrent extraction systems enables selective removal of tarry impurities and other byproducts without significant product loss [45]. Ethyl acetate and methyl ethyl ketone have been identified as particularly effective solvents for this application, providing good selectivity for impurity removal while maintaining low solubility for the desired product [45].

Column chromatography techniques, while effective for analytical-scale separations, face significant limitations for industrial implementation due to throughput constraints and solvent consumption [37]. Research has demonstrated that silica gel-based separations can achieve high purity but require substantial solvent volumes and extended processing times that limit commercial viability [37]. Alternative approaches utilizing molecular sieves and selective adsorption materials are under investigation for improved industrial applicability.

The implementation of continuous processing technologies represents a significant advancement in industrial production efficiency [38]. Integrated reaction-crystallization systems enable simultaneous synthesis and purification, reducing processing time and improving overall yield [38]. These systems maintain optimal reaction conditions while continuously removing product through selective crystallization, preventing accumulation of inhibitory byproducts and improving process economics.

Quality control challenges in industrial production require sophisticated analytical techniques for isomer identification and quantification [32]. High-performance liquid chromatography coupled with nuclear magnetic resonance spectroscopy provides the necessary resolution for accurate isomer analysis [32]. Gas chromatography-mass spectrometry techniques offer complementary analytical capabilities, particularly for volatile ester derivatives that enable enhanced separation of closely related isomers [32].

XLogP3

1.3

Wikipedia

(2E,4Z)-hexa-2,4-dienoic acid

Dates

Modify: 2024-04-14

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